Product packaging for Esafoxolaner(Cat. No.:CAS No. 1096103-99-9)

Esafoxolaner

Cat. No.: B607370
CAS No.: 1096103-99-9
M. Wt: 625.9 g/mol
InChI Key: OXDDDHGGRFRLEE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esafoxolaner is a synthetic isoxazoline compound with insecticidal and acaricidal properties, specifically provided for research use only . Its primary research value lies in its potent antagonistic effect on GABA-gated chloride channels in the nervous systems of invertebrates . By selectively blocking these channels, this compound disrupts synaptic transmission, leading to uncontrolled neuronal excitation and death in target parasites . This mechanism underpins its high efficacy in research models for controlling a broad spectrum of external parasites, including fleas (Ctenocephalides felis), ticks (Ixodes scapularis, Amblyomma americanum), and mange mites (Notoedres cati, Sarcoptes scabiei) . As the purified (S)-enantiomer of afoxolaner, it offers a defined chiral configuration for structure-activity relationship studies . In experimental settings, it is commonly investigated in combination with anthelmintics like eprinomectin and praziquantel to explore broad-spectrum endectoparasiticide activity, including the prevention of heartworm disease (Dirofilaria immitis) in feline models . This product is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H17ClF9N3O3 B607370 Esafoxolaner CAS No. 1096103-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1096103-99-9

Molecular Formula

C26H17ClF9N3O3

Molecular Weight

625.9 g/mol

IUPAC Name

4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1

InChI Key

OXDDDHGGRFRLEE-QHCPKHFHSA-N

SMILES

O=C(C1=C2C=CC=CC2=C(C3=NO[C@](C(F)(F)F)(C4=CC(C(F)(F)F)=CC(Cl)=C4)C3)C=C1)NCC(NCC(F)(F)F)=O

Isomeric SMILES

C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

Canonical SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Esafoxolaner, Afoxolaner

Origin of Product

United States

Molecular and Receptor Pharmacology of Esafoxolaner

Isoxazoline (B3343090) Class Pharmacodynamics

Isoxazoline Class Pharmacodynamics

The pharmacodynamic properties of the isoxazoline class, including esafoxolaner, are characterized by their potent and selective effects on the nervous systems of insects and acarines. exlibrisgroup.comnih.govresearchgate.net

This compound functions as an antagonist of ligand-gated chloride channels, which are crucial for regulating neuronal activity. europa.eunoahcompendium.co.ukdrugs.com Specifically, isoxazolines bind to a unique site on these channels, thereby blocking the normal flow of chloride ions across neuronal cell membranes. europa.euhres.ca This action disrupts the inhibitory signals within the arthropod's central nervous system. europa.euboehringer-ingelheim.com

Gamma-Aminobutyric Acid (GABA) Receptor Antagonism: The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl). europa.eunoahcompendium.co.ukdrugs.comhres.caboehringer-ingelheim.comboehringer-ingelheim.com In arthropods, GABA is a major inhibitory neurotransmitter. By binding to the GABA receptor, this compound blocks the channel, preventing the influx of chloride ions that would normally hyperpolarize the neuron and inhibit nerve impulses. boehringer-ingelheim.comboehringer-ingelheim.com This antagonism is non-competitive, indicating that this compound binds to a site on the receptor that is distinct from the GABA binding site. nih.gov

Gamma-Aminobutyric Acid (GABA) Receptor Antagonism

Neurological Hyperexcitation and Lethality in Arthropods

The blockade of both GABA-gated and glutamate-gated chloride channels by this compound leads to a prolonged state of neurological hyperexcitation. europa.eunoahcompendium.co.ukdrugs.comhres.caboehringer-ingelheim.comboehringer-ingelheim.com The continuous, uncontrolled firing of neurons results in the paralysis and ultimately the death of the arthropod. europa.eunoahcompendium.co.ukdrugs.comhres.caboehringer-ingelheim.comboehringer-ingelheim.com This uncontrolled activity of the central nervous system is the direct cause of the compound's lethal effect on parasites like fleas and ticks. europa.eunoahcompendium.co.ukboehringer-ingelheim.com

Mechanistic Basis for Selective Toxicity

A key feature of this compound and other isoxazolines is their selective toxicity, meaning they are highly effective against arthropods while having a wide safety margin in mammals. europa.eunoahcompendium.co.ukboehringer-ingelheim.comboehringer-ingelheim.com

The basis for this selectivity lies in the differential sensitivity of the target receptors between arthropods and mammals. europa.eunoahcompendium.co.ukboehringer-ingelheim.comboehringer-ingelheim.com The GABA receptors in arthropods are significantly more sensitive to the blocking action of isoxazolines than the GABA receptors found in mammals. europa.eunoahcompendium.co.ukboehringer-ingelheim.comboehringer-ingelheim.com Furthermore, while glutamate-gated chloride channels are a primary site of action for parasiticides in invertebrates, they are not present in the nervous systems of mammals. nih.gov This combination of higher sensitivity in the target organism and the absence of one of the key targets in mammals results in the focused and potent effect of this compound on arthropods. europa.eunoahcompendium.co.ukboehringer-ingelheim.comboehringer-ingelheim.com

Data Tables

Table 1: Receptor Targets and Effects of this compound

Target ReceptorActionConsequence in Arthropods
GABA-gated Chloride Channels (GABACls)Antagonism / BlockadePrevents neuronal inhibition, leading to hyperexcitation. europa.eudrugs.comhres.caboehringer-ingelheim.comboehringer-ingelheim.com
Glutamate-gated Chloride Channels (GluCls)Inhibition / ModulationContributes to disruption of inhibitory neurotransmission. nih.govresearchgate.net

Table 2: Basis of Selective Toxicity

OrganismReceptor Sensitivity to this compoundPresence of Glutamate-gated Chloride ChannelsOutcome
ArthropodsHighYesNeurological hyperexcitation and death. europa.eunoahcompendium.co.ukdrugs.comhres.caboehringer-ingelheim.comboehringer-ingelheim.com
MammalsLowNoHigh safety margin. europa.eunoahcompendium.co.ukboehringer-ingelheim.comboehringer-ingelheim.com
Structural Distinctions in Target Receptor Subtypes

This compound's targeted efficacy stems from its interaction with ligand-gated chloride channels (LGCCs), specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA). europa.eudrugs.com The selective toxicity of this compound towards arthropods (insects and acarines) and its relative safety in mammals is rooted in the structural and sensitivity differences between the GABA receptors of these distinct animal groups. europa.eudrugs.comnih.gov

In arthropods, this compound acts as a noncompetitive antagonist, binding to a unique site on their GABA-gated chloride channels (GABACls). europa.eunih.govboehringer-ingelheim.com This binding action blocks the pre- and post-synaptic transfer of chloride ions across nerve cell membranes. europa.eudrugs.comboehringer-ingelheim.com The disruption of this crucial inhibitory pathway leads to prolonged hyperexcitation and uncontrolled activity of the central nervous system, ultimately resulting in the death of the arthropod. europa.eudrugs.com

Conversely, mammalian GABA receptors exhibit a significantly lower sensitivity to this compound. europa.eunih.gov While vertebrates also possess GABA receptors (categorized as GABA-A and GABA-C), their subunit composition and structure differ from the RDL (resistant to dieldrin) GABA receptors commonly found in insects. mdpi.comnih.gov Insect RDL subunits can form functional homomeric channels, a feature less common in the more complex, hetero-oligomeric mammalian GABA receptors. mdpi.com These structural distinctions, particularly in the amino acid residues within the channel's binding pocket, are believed to be the primary reason for the differential binding affinity and the resulting selective toxicity of isoxazolines like this compound. nih.govnih.gov Studies have identified the transmembrane domains as crucial for isoxazoline binding, with specific amino acid differences between arthropod and mammalian receptors in these regions contributing to the compound's high margin of safety in mammals. nih.gov

Structure-Activity Relationships (SAR) and Stereochemistry

The specific chemical architecture of this compound, particularly its three-dimensional arrangement, is fundamental to its potent and selective biological activity.

Characterization of this compound as the (S)-Enantiomer of Afoxolaner (B517428)

This compound is the purified (S)-enantiomer of afoxolaner. europa.eunih.govboehringer-ingelheim.comparasite-journal.org Afoxolaner itself is a racemic mixture, which means it is composed of equal parts of two enantiomers: the (S)-enantiomer and the (R)-enantiomer. nih.gov These enantiomers are stereoisomers that are non-superimposable mirror images of each other. The isolation of the specific (S)-enantiomer to create this compound is a critical aspect of its design, as the insecticidal and acaricidal activity of the parent compound is primarily attributed to this specific stereoisomer. nih.govnih.govnih.gov

Chiral Purity and its Influence on Biological Activity

The use of a chirally pure compound, this compound, significantly enhances its biological potency compared to the racemic afoxolaner. Research has demonstrated that the (S)-enantiomer is the more active component, while the (R)-enantiomer is significantly less potent or possesses little to no activity against target parasites. By isolating the (S)-enantiomer, a more targeted and effective molecule is produced. This allows for a lower effective dose, which in turn can lower the potential for off-target effects. nih.gov The process of ensuring high chiral purity, often exceeding 99.5%, is a critical quality control parameter in the manufacturing of this compound. This focus on a single, active enantiomer underscores the importance of stereochemistry in modern drug development, where the precise 3D structure of a molecule dictates its interaction with biological targets. google.com

Table 1: Relative Potency of Afoxolaner Enantiomers
EnantiomerRelative ActivitySignificance
(S)-enantiomer (this compound)High pulicidal and acaricidal activity. The primary contributor to the efficacy of afoxolaner. nih.govnih.govnih.gov
(R)-enantiomerSignificantly less potent; little to no activity. Considered inactive or significantly less active against target parasites.
Racemic Mixture (Afoxolaner)Active, but less potent than the pure (S)-enantiomer. Contains 50% of the less active (R)-enantiomer. nih.gov

Conformational Analysis and Receptor Binding Specificity

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is key to understanding this compound's high binding specificity for insect GABA receptors. A molecule's biological activity is fundamentally linked to the three-dimensional shape it adopts, as this "conformation" must be complementary to the binding site on its target receptor for optimal interaction. nih.gov

The specific conformation of this compound, dictated by its core isoxazoline scaffold and various functional groups, allows it to fit precisely into a distinct binding site within the insect GABACl. europa.eu This precise fit facilitates strong binding, effectively blocking the channel's function. drugs.comboehringer-ingelheim.com The interaction is allosteric, meaning it binds at a site different from the GABA binding site itself, but still modulates the channel's activity. mdpi.com

The high degree of fluorination, including multiple trifluoromethyl groups, contributes to the molecule's metabolic stability and electronic properties, which influence receptor binding. The specificity arises because the shape and amino acid composition of the binding pocket in mammalian GABA receptors are different, leading to a much lower binding affinity for this compound. europa.eunih.gov This difference in binding specificity forms the molecular basis for the compound's selective toxicity. While a molecule in solution may exist as an ensemble of different conformations, only one or a few of these will be active for protein binding. nih.gov The design of this compound as a single, potent enantiomer ensures a higher population of the biologically active conformation available to interact with the target receptor in parasites.

Pharmacokinetic Profiles in Animal Models

Absorption and Systemic Distribution in Non-Human Species

Following topical application, esafoxolaner is absorbed through the skin to enter the systemic circulation. boehringer-ingelheim.comnoahcompendium.co.ukeuropa.eu

Transcutaneous Absorption Dynamics

This compound is systemically absorbed after topical administration, reaching maximum plasma concentrations (Cmax) between 4 and 14 days post-application in cats. noahcompendium.co.ukeuropa.eu One study reported a mean Cmax of 130 ng/mL and a mean time to maximum concentration (Tmax) of 7.1 days. parasite-journal.orgnih.gov The absolute topical bioavailability of this compound in a combination formulation was determined to be 47.2%. parasite-journal.orgboehringer-ingelheim.com This absorption profile ensures that plasma concentrations reach a level sufficient for rapid onset and sustained activity against ectoparasites for at least one month. parasite-journal.orgresearchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Cats After a Single Topical Administration parasite-journal.orgnih.gov

ParameterMean ValueStandard Deviation
Cmax (ng/mL)130-
Tmax (days)7.1-
T1/2 (days)21.7± 2.8
Bioavailability (%)47.2-

Data derived from studies on a topical formulation containing this compound, eprinomectin, and praziquantel (B144689).

Plasma Protein Binding Characteristics and Implications for Distribution

In animal models, this compound exhibits a high degree of binding to plasma proteins, exceeding 99%. boehringer-ingelheim.com This extensive binding is a characteristic shared with other isoxazolines like afoxolaner (B517428). parasite-journal.orgresearchgate.netnih.gov High plasma protein binding limits the amount of free drug available to diffuse into tissues, which influences the volume of distribution and contributes to the compound's long persistence in the bloodstream. parasite-journal.orgresearchgate.net

Tissue Distribution Patterns in Target Animal Species

As a lipophilic compound, this compound has a moderate volume of distribution into tissues. boehringer-ingelheim.com The volume of distribution at steady state (Vss) in cats has been measured at 4.0 L/kg. parasite-journal.org This indicates that while the compound does partition outside of the systemic circulation, its high plasma protein binding keeps a significant portion within the vascular compartment, contributing to its long half-life. parasite-journal.orgboehringer-ingelheim.com

Biotransformation and Elimination Pathways

The elimination of this compound from the body involves limited metabolism and is primarily accomplished through fecal excretion.

Hepatic Metabolism and Metabolite Identification

The hepatic metabolism of this compound is limited. boehringer-ingelheim.com Studies have identified hydroxylated metabolites, indicating that hydroxylation is one of the metabolic pathways for this compound. boehringer-ingelheim.comnih.gov The metabolism of the racemic mixture, afoxolaner, was found to be the same as that of the single this compound enantiomer in cats. boehringer-ingelheim.com

Excretion Routes and Mass Balance Studies (predominantly biliary/fecal)

This compound is characterized by slow clearance from the body. boehringer-ingelheim.com The primary route of elimination is through biliary excretion into the feces. boehringer-ingelheim.com Both the parent compound and its hydroxylated metabolites are mainly eliminated via this pathway. boehringer-ingelheim.com Renal clearance is a very minor route, accounting for less than 0.01% of the total clearance. boehringer-ingelheim.com Consequently, this compound is excreted predominantly in the feces, with a small fraction excreted in the urine. noahcompendium.co.ukeuropa.eudrugs.com The long terminal half-life, reported as approximately 21.7 days in cats, is a result of this slow clearance. parasite-journal.orgnoahcompendium.co.ukeuropa.eu

Pharmacokinetic Modeling and Parameter Derivation

The pharmacokinetic profile of this compound has been characterized through studies in cats, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Half-Life Determination across Animal Models

The terminal plasma half-life (t½) of this compound is a key indicator of its persistence in the body. Following a single topical administration in cats, this compound exhibits a long half-life.

In cats, the mean half-life of this compound administered topically as a combination product was determined to be 21.7 days, with individual values ranging from 19.4 to 27.8 days. nih.govparasite-journal.org Another source reports a similar half-life of 21.7 ± 2.8 days after a single administration. noahcompendium.co.ukeuropa.eueuropa.eu A separate document provides a range of 22 to 29 days. drugs.com Intravenous administration in cats resulted in a comparable mean half-life of 21.0 ± 4.2 days, suggesting that the elimination rate is not limited by absorption from the topical application site. nih.gov

For comparison, the related compound, afoxolaner, has a terminal plasma half-life of 15.5 ± 7.8 days in dogs following oral administration. nih.gov

Table 1: Reported Half-Life of this compound in Cats (This table is interactive. Click on the headers to sort the data.)

Animal Model Route of Administration Mean Half-Life (days) Standard Deviation/Range
Cat Topical 21.7 ± 2.8 days
Cat Topical 21.7 19.4 to 27.8 days
Cat Topical - 22 to 29 days

Area Under the Plasma Concentration-Time Curve (AUC) Analysis

The Area Under the Plasma Concentration-Time Curve (AUC) reflects the total systemic exposure to a drug over time.

Following a single topical application of a combination product on cats, the mean AUC from time zero to the last quantifiable concentration (AUC₀-Tlast) for this compound was 4411 ± 1525 day*ng/mL. parasite-journal.org Studies have shown that the AUC of this compound increases proportionally with the dose, indicating linear pharmacokinetics within the tested dose range. nih.govresearchgate.netboehringer-ingelheim.com

In dogs, after oral administration of afoxolaner, the AUC was also found to increase proportionally with the dose. nih.gov

Peak Plasma Concentration (Cmax) and Time to Peak (Tmax) Elucidation

The peak plasma concentration (Cmax) and the time to reach that peak (Tmax) are important parameters describing the rate and extent of drug absorption.

For this compound in cats after a single topical application, the mean Cmax was 130 ± 36 ng/mL. nih.gov The time to reach this peak concentration, Tmax, was observed to be between 4 and 14 days. noahcompendium.co.ukeuropa.eu One study reported a mean Tmax of 7.13 ± 3.1 days. nih.gov

In dogs receiving oral afoxolaner, a Cmax of 1,655 ± 332 ng/mL was reached much more rapidly, with a Tmax of 2-6 hours. nih.gov

Table 2: Cmax and Tmax of this compound in Cats (Topical Administration) (This table is interactive. Click on the headers to sort the data.)

Parameter Value
Mean Cmax 130 ± 36 ng/mL
Tmax Range 4 to 14 days

Accumulation Dynamics Following Repeated Administration

Studies involving repeated monthly administration of a topical combination product in cats have investigated the accumulation of this compound. Accumulation was observed between the second and fifth monthly doses. noahcompendium.co.ukeuropa.eueuropa.eu The accumulation ratios for Cmax and AUC were reported to be 3.24 and 3.09, respectively. noahcompendium.co.ukeuropa.eueuropa.eu Despite this, the accumulation was considered limited, and plasma concentrations were maintained at safe levels. nih.gov Steady state for this compound was reached by the fifth monthly dose. nih.govresearchgate.netboehringer-ingelheim.com In contrast, no accumulation was observed for praziquantel when co-administered. noahcompendium.co.ukeuropa.eueuropa.eu

Interspecies Pharmacokinetic Comparisons in Veterinary Relevant Animals

While detailed pharmacokinetic data for this compound is primarily available for cats, a comparison with its parent compound, afoxolaner, in dogs reveals significant interspecies differences.

Following topical administration in cats, this compound is absorbed systemically, reaching peak plasma concentrations between 4 and 14 days. noahcompendium.co.ukeuropa.eu In contrast, oral administration of afoxolaner in dogs results in rapid absorption, with a Tmax of only 2-6 hours. nih.gov The half-life of this compound in cats is approximately 21.7 days, noahcompendium.co.uknih.goveuropa.eueuropa.eu whereas the half-life of afoxolaner in dogs is around 15.5 days. nih.gov

These differences in absorption rate and elimination half-life between cats (topical this compound) and dogs (oral afoxolaner) highlight species-specific and formulation-dependent pharmacokinetic profiles.

Pharmacokinetic Interactions with Co-administered Compounds (Mechanistic Focus)

This compound is often formulated in combination with other parasiticides, such as eprinomectin and praziquantel. nih.govresearchgate.netnih.gov Pharmacokinetic studies have been conducted to assess potential interactions between these co-administered compounds.

The available data indicates that the pharmacokinetic profiles of eprinomectin and praziquantel are not affected by the co-administration of this compound. drugs.comnoahcompendium.co.ukeuropa.eueuropa.eu This suggests a lack of significant metabolic or transporter-based interactions between these compounds when administered together topically in cats. The primary mechanism of action for this compound involves antagonism of GABA-gated chloride channels in arthropods, a target that is distinct from the mechanisms of eprinomectin (a macrocyclic lactone) and praziquantel (an isoquinoline (B145761) derivative). europa.eumdpi.com This difference in pharmacological targets likely contributes to the absence of pharmacokinetic interference.

Role of Cytochrome P450 Enzymes in Drug Metabolism and Interactions

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the biotransformation of a vast array of xenobiotics, including therapeutic drugs. mdpi.comfrontiersin.org These heme-containing proteins are located predominantly in the smooth endoplasmic reticulum of hepatocytes, but also exist in other tissues such as the kidneys, lungs, and gastrointestinal tract. mdpi.comnih.gov Of the 57 identified human CYP isoforms, a small number are responsible for the metabolism of the majority of drugs, with enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 playing predominant roles. mdpi.comenamine.net The primary function of CYP enzymes is to catalyze oxidative reactions, such as hydroxylation, which typically converts lipophilic compounds into more water-soluble metabolites that can be more easily excreted from the body. mdpi.comfrontiersin.org

The activity of CYP enzymes is a major determinant in drug-drug interactions (DDIs). nih.govoatext.com Such interactions occur through two primary mechanisms: enzyme inhibition and enzyme induction. dvm360.comaumet.com

Enzyme Inhibition: This occurs when one drug (the inhibitor) decreases the metabolic activity of a specific CYP isoform, slowing the metabolism of another drug (the substrate) that is cleared by the same enzyme. nih.govdvm360.com Inhibition can lead to elevated plasma concentrations of the substrate drug, potentially increasing the risk of toxicity. enamine.netevotec.com

Enzyme Induction: This process involves a drug (the inducer) increasing the synthesis of a CYP enzyme. nih.govdvm360.com This leads to accelerated metabolism of substrate drugs, which can decrease their plasma concentrations and potentially lead to a loss of therapeutic efficacy. nih.gov

Given the importance of these enzymes, evaluating the potential of a new chemical entity to act as a substrate, inhibitor, or inducer of major CYP isoforms is a standard part of preclinical development. criver.com

Research on other isoxazoline-class insecticides provides some context for the class's interaction with metabolic enzymes. For instance, studies on fluralaner (B1663891) in the red imported fire ant (Solenopsis invicta) found that cytochrome P450 monooxygenase may be involved in its detoxification. nih.govresearchgate.net The use of piperonyl butoxide, a known P450 inhibitor, increased the toxicity of fluralaner to these ants, providing further evidence of CYP enzyme involvement in its metabolism within that species. nih.govresearchgate.net However, it is crucial to note that metabolic pathways can vary significantly between species, particularly between insects and mammals. almazovcentre.ru

The pharmacokinetic profile of this compound has been characterized in cats following topical administration. researchgate.net

Data Tables

The following tables provide general information on the role of Cytochrome P450 enzymes in drug metabolism and the known pharmacokinetic parameters of this compound in cats.

Table 1: Major Human Cytochrome P450 Isoforms and Their Significance in Drug Metabolism

This table summarizes the key CYP enzymes involved in the metabolism of most therapeutic drugs. mdpi.comcriver.com

CYP IsoformApproximate Contribution to Drug MetabolismCommon Substrates (Examples)
CYP3A4/5 ~37-50%Statins, Calcium Channel Blockers, certain antibiotics
CYP2D6 ~15-25%Antidepressants, Beta-blockers, Opioids
CYP2C9 ~17%Non-steroidal anti-inflammatory drugs (NSAIDs), Warfarin
CYP2C19 ~10%Proton Pump Inhibitors, Clopidogrel
CYP1A2 ~9%Theophylline, Caffeine, Phenacetin
CYP2B6 ~4-6%Bupropion, Efavirenz
CYP2C8 ~6%Amodiaquine, Paclitaxel

Data sourced from multiple references detailing the contribution of CYP enzymes to drug metabolism. mdpi.comaumet.comcriver.com

Table 2: Pharmacokinetic Parameters of this compound in Cats

This table presents the mean pharmacokinetic values for this compound in cats following a single topical administration.

ParameterValue
Cmax (Peak Plasma Concentration) 130 ng/mL
Tmax (Time to Peak Concentration) 7.1 days
T1/2 (Elimination Half-life) 21.7 ± 2.8 days
Topical Bioavailability 47.2%

Data derived from a pharmacokinetic study of a topical formulation containing this compound, eprinomectin, and praziquantel in cats. researchgate.net

Efficacy and Biological Activity Studies in Invertebrate Models

Spectrum of Arthropod Targets and Susceptibility

Esafoxolaner has demonstrated a broad spectrum of activity against numerous arthropod parasites that affect feline health.

Flea Species (Ctenocephalides felis, Ctenocephalides canis)

Studies have consistently shown the high efficacy of this compound against the cat flea, Ctenocephalides felis. In a series of experimental studies, a topical formulation containing this compound demonstrated rapid and persistent adulticidal activity. parasite-journal.orgnih.gov

Curative Efficacy: Twenty-four hours after treatment, the curative efficacy against adult fleas was reported to be 92.1%, 98.3%, and 99.7% in three separate laboratory studies. parasite-journal.orgnih.gov

Preventive Efficacy: The preventive efficacy against weekly re-infestations remained above 95.5% for at least one month. parasite-journal.orgnih.gov

Flea Egg Production: this compound effectively kills fleas before they can lay eggs, thereby preventing household contamination. europa.eunoahcompendium.co.uk Studies have shown a reduction in flea egg production of over 99.8% from the second week post-treatment for at least a month. parasite-journal.org

Field Studies: In real-world conditions, the efficacy of this compound against natural flea infestations in cats was also high, with reductions of 97.7% in the United States, 98.8% in Europe, 100% in Japan, and 99.7% in Australia one month after treatment. researchgate.netparasite-journal.org

While the majority of research has focused on C. felis, one European field study identified a small percentage (1.5%) of Ctenocephalides canis among the flea population on infested cats, suggesting the broad-spectrum activity of this compound extends to this species as well. parasite-journal.org

Table 1: Efficacy of this compound against Ctenocephalides felis

Study Type Efficacy Metric Time Point Efficacy (%) Reference
Laboratory Curative 24 hours 92.1 - 99.7 parasite-journal.org, nih.gov
Laboratory Preventive (weekly) 1 month >95.5 parasite-journal.org, nih.gov
Field (USA) Reduction 1 month 97.7 researchgate.net, parasite-journal.org
Field (Europe) Reduction 1 month 98.8 researchgate.net, parasite-journal.org
Field (Japan) Reduction 1 month 100 researchgate.net, parasite-journal.org

Tick Species (Ixodes scapularis, Amblyomma americanum, Rhipicephalus sanguineus)

This compound has proven effective against several species of ticks that are significant vectors of disease in cats.

Ixodes scapularis : In two laboratory studies, a topical formulation containing this compound demonstrated a curative efficacy of 95.1% and 98.8% against existing I. scapularis infestations 48 hours after treatment. parasite-journal.orgnih.govnih.gov The preventive efficacy against subsequent infestations was at least 98.2% for one month. parasite-journal.orgnih.gov Another well-controlled laboratory study showed ≥95.1% effectiveness against I. scapularis 48 hours post-infestation for a month. boehringer-ingelheim.comboehringer-ingelheim.com

Amblyomma americanum : Two experimental studies assessing the efficacy against the lone star tick, A. americanum, found a curative efficacy of 99% in both studies 72 hours post-treatment. researchgate.netnih.gov The preventive efficacy was 92% and 100% for at least one month. researchgate.netnih.gov A separate laboratory study reported ≥95.6% effectiveness against A. americanum 72 hours post-infestation for a month. boehringer-ingelheim.comboehringer-ingelheim.com

Rhipicephalus sanguineus : An experimental study on the brown dog tick, R. sanguineus, demonstrated a curative efficacy of 90% 48 hours after treatment. researchgate.net The preventive efficacy against weekly re-infestations was at least 96% for the following six weeks. researchgate.net

Table 2: Efficacy of this compound against Various Tick Species

Tick Species Efficacy Metric Time Point Efficacy (%) Reference
Ixodes scapularis Curative 48 hours 95.1 - 98.8 parasite-journal.org, nih.gov, nih.gov
Ixodes scapularis Preventive 1 month ≥98.2 parasite-journal.org, nih.gov
Amblyomma americanum Curative 72 hours 99 researchgate.net, nih.gov
Amblyomma americanum Preventive 1 month 92 - 100 researchgate.net, nih.gov
Rhipicephalus sanguineus Curative 48 hours 90 researchgate.net

Mite Species (Otodectes cynotis, Notoedres cati)

This compound is also highly effective in treating infestations of common mites in cats.

Otodectes cynotis : The efficacy of a topical formulation containing this compound against the ear mite, O. cynotis, was evaluated in two laboratory studies and one field trial. nih.gov In all three studies, the efficacy exceeded 97% one month after treatment. nih.gov A single treatment has been shown to be over 97% effective against both natural and induced infestations. mdpi.com

Notoedres cati : this compound has demonstrated activity against N. cati, the mite responsible for notoedric mange. europa.eunoahcompendium.co.uk A study on cats with notoedric mange showed high efficacy of a topical combination containing this compound. vetlexicon.com

Table 3: Efficacy of this compound against Mite Species

Mite Species Study Type Efficacy (%) Time Point Reference
Otodectes cynotis Laboratory & Field >97 1 month , nih.gov

Other Medically and Veterinarily Important Arthropods

The insecticidal properties of this compound extend to other arthropods of veterinary concern.

Felicola subrostratus : A field study demonstrated that this compound has high efficacy for the treatment of the feline chewing louse, Felicola subrostratus. parasite-journal.org

Cimex lectularius : An experimental study investigated the efficacy of a topical product containing this compound against the common bedbug, Cimex lectularius. After a 15-minute exposure to treated cats, the reduction in surviving bedbugs after 96 hours of incubation ranged from 80.6% to 88.0% for up to 21 days post-treatment. nih.gov

In Vitro Efficacy Assessments

In vitro studies have been instrumental in elucidating the specific molecular targets of this compound and quantifying its activity.

Studies on Parasite Cell Lines and Isolated Invertebrate Receptors

The primary mode of action of this compound is its interaction with GABA-gated chloride channels in arthropods. europa.eunoahcompendium.co.uk

GABA Receptor Binding: this compound acts as an antagonist at these channels, binding to a unique site that is distinct from other insecticides like cyclodienes. noahcompendium.co.ukresearchgate.net This binding blocks the influx of chloride ions, which disrupts normal nerve function and leads to paralysis and death of the parasite. europa.eunoahcompendium.co.uk

Selective Toxicity: The selective toxicity of this compound for arthropods over mammals is attributed to the differential sensitivity of their respective GABA receptors. europa.eunoahcompendium.co.ukaaha.org

In Vitro Efficacy: In vitro studies have confirmed that this compound is the active (S)-enantiomer of afoxolaner (B517428) responsible for its insecticidal and acaricidal properties. boehringer-ingelheim.com An in vivo study further supported this, showing 100% efficacy against C. felis with this compound, while the (R)-enantiomer showed no efficacy. boehringer-ingelheim.com Mode of action studies with afoxolaner, the racemic mixture containing this compound, demonstrated that it blocks insect GABA-gated chloride channels with nanomolar potency. researchgate.net

Further research on specific parasite cell lines and receptor subtypes continues to refine our understanding of the precise molecular interactions that underpin the potent efficacy of this compound.

Impact on Parasite Life Stages and Reproductive Biology (e.g., Ovicidal Activity)

This compound, the active (S)-enantiomer of afoxolaner, demonstrates significant impact on the reproductive capabilities of ectoparasites, a critical factor in breaking their life cycle. parasite-journal.orgnih.gov Studies have shown that this compound effectively kills fleas before they can produce eggs, thereby preventing household contamination. europa.eu This rapid adulticidal action is a key component in halting flea reproduction. isvma.org

In experimental studies involving the cat flea, Ctenocephalides felis, a topical formulation containing this compound was shown to virtually eliminate flea egg production. aaha.org In two specific laboratory studies, the treatment significantly reduced both egg production and subsequent larval hatching for at least one month. researchgate.net The efficacy in preventing environmental contamination by immature flea stages is a crucial aspect of its biological activity. parasite-journal.orgresearchgate.net One study demonstrated 99.8% to 100% control of flea egg production within 24 hours of treatment, a level of efficacy that was maintained for the remainder of the month. aaha.org This ovicidal and larvicidal activity stems from the systemic action of the compound; adult female fleas are killed after feeding on a treated host, preventing the laying of viable eggs. parasite-journal.orgisvma.org

In Vivo Efficacy Studies in Non-Human Animal Models (Pre-clinical Investigation)

Numerous in vivo studies in cats have been conducted to establish the efficacy of this compound against various ectoparasites. These pre-clinical investigations confirm its potent insecticidal and acaricidal properties. researchgate.netnih.gov The compound is absorbed transcutaneously and distributed systemically, allowing it to target parasites that feed on the host's blood. parasite-journal.orgresearchgate.net

This compound has demonstrated high efficacy against fleas (Ctenocephalides felis), ticks (Ixodes scapularis, Ixodes ricinus, and Rhipicephalus sanguineus), and ear mites (Otodectes cynotis). europa.euresearchgate.net Fleas are typically eliminated within 24 hours and ticks within 48 hours after treatment. europa.eu The efficacy of a topical combination product containing this compound has been confirmed in multiple laboratory and field studies across different geographical regions, including the United States, Europe, Japan, and Australia. researchgate.netparasite-journal.org These studies consistently show a high percentage of flea reduction one month after a single application. nih.govresearchgate.net

Experimental Infestation Models and Study Design Methodologies

Pre-clinical efficacy studies for this compound utilize standardized experimental infestation models. These studies are typically conducted under controlled laboratory conditions following Good Clinical Practice (GCP) guidelines. nih.gov The design is often a negative-controlled, masked, and randomized study. nih.gov

In a typical study design for flea or tick efficacy, a cohort of cats is randomly allocated to either a placebo control group or a group treated with the this compound formulation. researchgate.netresearchgate.net To assess curative efficacy, animals are infested with a specific number of parasites (e.g., 100 unfed adult fleas or 50 unfed adult ticks) prior to treatment. researchgate.netresearchgate.net To evaluate preventive efficacy, treated animals are then subjected to repeated experimental infestations at regular intervals (e.g., weekly) for a predetermined period, often one to two months. researchgate.netresearchgate.netnih.gov

For example, in studies evaluating efficacy against the tick Rhipicephalus sanguineus, each cat was infested with 25 male and 25 female unfed ticks. researchgate.net In studies assessing efficacy against the bedbug Cimex lectularius, cats were challenged weekly with twenty unfed adult bedbugs. parasite-journal.org The parasites used for infestation are typically sourced from established laboratory colonies. researchgate.netnih.gov

Parameters of Efficacy Evaluation in Animal Hosts

The primary parameter for evaluating the efficacy of this compound in animal hosts is the percentage reduction in the number of live parasites on treated animals compared to untreated controls. parasite-journal.org Parasite counts are performed at specific time points after treatment and after each subsequent re-infestation. researchgate.netscirp.org For fleas and ticks, counts are commonly conducted 24 and 48 hours post-treatment/infestation. parasite-journal.orgresearchgate.net

Efficacy is calculated using a standardized formula, often comparing the geometric or arithmetic means of parasite counts between the treated and control groups. parasite-journal.orgnih.gov An efficacy of 90% or greater is a commonly accepted threshold for demonstrating effectiveness. nih.gov

For studies investigating the impact on reproductive biology, additional parameters are evaluated. Flea eggs are collected from the animals and their environment, counted to assess the inhibition of egg production, and then incubated to determine larval hatching rates. researchgate.netmatilda.science Clinical signs related to the parasitic infestation, such as flea allergy dermatitis, may also be assessed as a secondary objective. researchgate.net

Comparative Efficacy and Pharmacological Differentiation from Other Antiparasitic Agents

This compound is the purified (S)-enantiomer of afoxolaner and belongs to the isoxazoline (B3343090) class of parasiticides. europa.euparasitipedia.net This class of compounds acts as antagonists at ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA), leading to uncontrolled central nervous system activity and death of the arthropod. europa.euparasitipedia.netdefra.gov.uk The use of the purified, active (S)-enantiomer allows for a lower effective dose compared to the racemic mixture of afoxolaner. parasite-journal.orgwikipedia.org

In vivo studies have demonstrated the superior or comparable efficacy of this compound-containing products against older ectoparasiticides. In a US field study, a topical formulation with this compound demonstrated 97.7% efficacy against fleas at day 30, whereas the comparator product containing selamectin (B66261) achieved 82.8% efficacy. nih.gov Similarly, in a European field study, the this compound combination showed 98.8% flea efficacy at one month, while a fipronil (B1672679)/(S)-methoprene combination provided 86.5% reduction. nih.gov

A field trial in Brazil directly compared a topical product containing this compound, eprinomectin, and praziquantel (B144689) with one containing fipronil, (S)-methoprene, eprinomectin, and praziquantel. parasite-journal.org Both products demonstrated a high level of efficacy against fleas and common intestinal helminths, with flea reduction percentages ranging from 99.0% to 99.9% for the this compound group and 98.3% to 99.7% for the fipronil group over the study period. parasite-journal.org While both were highly effective, the study highlighted that this compound is a novel systemic compound to which fleas in the region had not been previously exposed, whereas fipronil is a contact compound used for decades. parasite-journal.org

The systemic mode of action of isoxazolines like this compound differentiates them from non-systemic, topically acting agents such as fipronil. parasitipedia.netparasite-journal.org For systemic agents to be effective, the parasite must feed on the treated host to be exposed to the compound. europa.eu In contrast, contact parasiticides like fipronil kill parasites after external exposure. defra.gov.uk

Efficacy of this compound Combination Product vs. Comparators in Field Studies nih.govparasite-journal.org

Study Location This compound Combination Efficacy (Flea Reduction %) Comparator Product Comparator Efficacy (Flea Reduction %)
USA 97.7% Selamectin 82.8%
Europe 98.8% Fipronil/(S)-methoprene 86.5%

Curative and Preventive Efficacy of this compound Against Fleas (C. felis) in Laboratory Studies parasite-journal.orgresearchgate.net

Study Timepoint Efficacy (%)
Study 1 Curative (24h post-treatment) 92.1%
Study 2 Curative (24h post-treatment) 98.3%
Study 3 Curative (24h post-treatment) 99.7%

Resistance Mechanisms and Management Strategies

Molecular Mechanisms of Resistance Development in Arthropod Populations

Resistance to insecticides can manifest through several molecular pathways, primarily involving modifications at the target site of the insecticide or enhanced metabolic degradation of the compound.

Esafoxolaner, like other isoxazolines, acts as a non-competitive antagonist of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA). europa.eunoahcompendium.co.uk The primary target is the "resistant to dieldrin" (RDL) subunit of the insect GABA receptor. nih.govscienceopen.com Alterations in the gene encoding this receptor subunit are a principal mechanism for target-site resistance.

A well-documented mutation conferring resistance to older insecticides like the cyclodiene dieldrin (B1670511) and the phenylpyrazole fipronil (B1672679) occurs at the alanine (B10760859) residue A302 (also referred to as A2') in the second transmembrane domain (TMD2) of the RDL subunit. nih.govscienceopen.combrookes.ac.uk However, isoxazolines bind to a distinct and unique site on the RDL receptor, and their potency is not affected by this A2' mutation. nih.govresearchgate.netresearchgate.net This means this compound remains effective against arthropod populations that are resistant to cyclodienes and fipronil via this common mutation.

Research has identified a different mutation that does confer resistance to isoxazolines. A substitution of the glycine (B1666218) residue at the third position (G3') in the third transmembrane domain (TMD3) of the RDL subunit, for instance a G3'M mutation, has been shown to substantially reduce the potency of isoxazolines like fluralaner (B1663891). nih.govscienceopen.com This specific mutation alters the binding site for isoxazolines and meta-diamides, thereby diminishing the insecticide's efficacy. nih.govscienceopen.com Studies in Drosophila melanogaster have also identified other point mutations in the Rdl gene that can decrease sensitivity to isoxazolines. nih.gov

Table 1: Key Target Site Mutations in the Arthropod RDL GABA Receptor and Their Impact on Insecticide Susceptibility
Mutation Site (Residue Change)Transmembrane Domain (TMD)Effect on Cyclodienes/Phenylpyrazoles (e.g., Dieldrin, Fipronil)Effect on Isoxazolines (e.g., this compound, Fluralaner)Reference
A2'S / A302STMD2High ResistanceNo Effect / Susceptible nih.govresearchgate.netresearchgate.net
G3'MTMD3Not the primary resistance siteHigh Resistance nih.govscienceopen.com

Metabolic resistance is another primary mechanism by which insects can survive insecticide exposure. This pathway involves the upregulation of detoxification enzymes that metabolize and neutralize the toxic compound before it can reach its target site. unimore.it The major enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). unimore.itnih.gov

While direct studies on the metabolic detoxification of this compound in resistant arthropod strains are limited, evidence from related compounds and other insecticide classes provides a strong basis for its potential role. For example, studies on the isoxazoline (B3343090) fluralaner have suggested that P450 enzymes may contribute to cross-resistance in some pyrethroid-resistant house fly strains. nih.gov The upregulation of specific detoxification genes is a common response to chemical stress and has been observed across various insect species and insecticide classes. jyu.finih.gov Although the hepatic metabolism of this compound in the target host (cats) is limited, arthropod-specific metabolic pathways could present a viable route for resistance development. boehringer-ingelheim.com

A third mechanism of resistance involves ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps. nih.gov These transporters, such as P-glycoprotein (P-gp), actively expel a wide range of xenobiotics from the cell, reducing the intracellular concentration of the insecticide at its target site. nih.govresearchgate.net

This mechanism is well-established for other antiparasitic agents, particularly the macrocyclic lactones, where overexpression of P-gp is a known cause of resistance in nematodes. researchgate.netnih.gov While the direct involvement of efflux transporters in resistance to this compound in arthropods has not been extensively documented, it remains a plausible mechanism. The ability of ABC transporters to handle a broad spectrum of substrates suggests they could potentially recognize and extrude isoxazoline molecules, thereby contributing to a resistant phenotype.

Role of Enhanced Metabolic Detoxification Pathways

Cross-Resistance Profiles with Existing Insecticide Classes

Cross-resistance occurs when a resistance mechanism developed against one insecticide also confers resistance to another, often chemically related, insecticide. irac-online.org Evaluating the potential for cross-resistance is essential for designing effective resistance management programs that rely on rotating different modes of action.

The resistance mechanisms affecting isoxazolines appear to be highly specific. biorxiv.org This is a direct consequence of their unique binding site on the RDL GABA receptor, which is distinct from that of legacy insecticides like cyclodienes and phenylpyrazoles. noahcompendium.co.uknih.gov As a result, the most common form of target-site resistance to those older compounds, the A2'S mutation, does not confer cross-resistance to this compound. researchgate.netresearchgate.netbiorxiv.org This specificity allows isoxazolines to be used effectively against arthropod populations that have already developed resistance to these other classes of GABA-receptor antagonists. To date, resistance to isoxazolines in field populations has not been widely reported. biorxiv.org

A critical aspect of managing resistance is understanding the cross-resistance profile with other major insecticide classes.

Cyclodienes: There is a clear and demonstrated lack of cross-resistance between isoxazolines and cyclodienes. nih.govscienceopen.comresearchgate.net This is fundamentally due to their different binding sites and the corresponding specificity of the target-site mutations that confer resistance to each class.

Avermectins: The relationship with avermectins (a class of macrocyclic lactones) is more complex. The primary target for avermectins is the glutamate-gated chloride channel (GluCl), which is distinct from the primary target of this compound (RDL GABA-gated chloride channels). noahcompendium.co.uknih.gov This difference in primary targets suggests that cross-resistance is unlikely. biorxiv.org However, avermectins can exert secondary effects on GABA receptors. nih.gov One study demonstrated that the G3'M mutation in the RDL receptor, which confers resistance to isoxazolines, also reduced the antagonistic effect of avermectin, suggesting a potential for some level of interaction at the GABA receptor. nih.gov Despite this finding, the primary mechanisms of resistance for the two classes are considered distinct, making widespread cross-resistance improbable.

Table 2: Cross-Resistance Profile of this compound
Insecticide ClassExample Compound(s)Primary Target SitePotential for Cross-Resistance with this compoundReasoningReference
CyclodienesDieldrinGABA Receptor (A2' site)NoDifferent binding site on the RDL receptor; resistance mutations are not shared. nih.govresearchgate.net
PhenylpyrazolesFipronilGABA Receptor (A2' site)NoDifferent binding site on the RDL receptor; resistance mutations are not shared. nih.govscienceopen.combiorxiv.org
AvermectinsEprinomectin, IvermectinGlutamate-gated Chloride Channel (GluCl)UnlikelyPrimary targets are different. While some interaction at the RDL receptor is possible, the main resistance pathways are distinct. nih.govbiorxiv.org

Specificity of Isoxazoline Resistance Mechanisms

Strategies for Resistance Surveillance and Mitigation in Vector Populations

The emergence of resistance to parasiticides is a significant concern in veterinary medicine, potentially compromising the efficacy of treatments and allowing for the transmission of vector-borne diseases. For this compound, a member of the isoxazoline class, proactive surveillance and strategic mitigation are crucial to preserve its long-term effectiveness against ectoparasites such as fleas and ticks. Although resistance to isoxazolines has not been widely reported in key ectoparasite populations to date, the history of resistance development to other classes of parasiticides underscores the importance of vigilance. nih.govnih.gov

Surveillance Strategies

Continuous monitoring of vector populations for changes in susceptibility to this compound is fundamental to early resistance detection. A multi-faceted approach to surveillance, incorporating both biological and molecular techniques, is considered the most robust method.

In Vivo and In Vitro Bioassays: Standardized bioassays are essential for detecting phenotypic resistance. These tests involve exposing vector populations to known concentrations of the parasiticide and measuring the response.

Larval Packet Test (LPT): The Larval Packet Test is a method recommended by the Food and Agriculture Organization (FAO) for detecting and monitoring resistance in ticks. nih.gov It involves exposing tick larvae to filter papers impregnated with different concentrations of the acaricide to determine the lethal concentration.

Adult Immersion Test (AIT): This method is also used for ticks and involves immersing adult ticks in solutions of the parasiticide.

In Vitro Feeding Assays: For blood-feeding arthropods like fleas and ticks, in vitro systems that incorporate the parasiticide into a blood meal can be used to assess efficacy. zoetis.com.br These assays can determine the concentration of the compound required to achieve a certain level of mortality. zoetis.com.br

Molecular Surveillance: Identifying the genetic markers associated with resistance allows for more rapid and sensitive detection than bioassays alone. For isoxazolines, the primary target site is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl). biorxiv.orgnih.gov

Target Site Mutations: Surveillance programs can screen for mutations in the genes encoding these receptors, such as the Rdl (resistance-to-dieldrin) gene. biorxiv.orgresearchgate.net While no cross-resistance from older insecticides targeting this receptor has been shown for isoxazolines, monitoring for novel mutations is critical. biorxiv.orgmdpi.com Studies on other isoxazolines have shown that their binding site on the GABA receptor is distinct from that of older insecticides like dieldrin and fipronil. researchgate.net

The table below outlines various surveillance methods applicable to monitoring susceptibility to isoxazolines like this compound.

Surveillance Method Principle Organism Key Metrics References
Larval Packet Test (LPT) Exposure of larvae to acaricide-impregnated filter paper.TicksLethal Concentration (LC50, LC99) nih.gov
Adult Immersion Test (AIT) Immersion of adult parasites in acaricide solutions.TicksMortality Rate
In Vitro Feeding Assays Incorporation of the parasiticide into a blood meal fed to parasites through a membrane.Fleas, TicksLethal Concentration (LC80, LC100) zoetis.com.br
Molecular Screening DNA sequencing and analysis to detect mutations in target genes (e.g., Rdl gene).Fleas, TicksPresence of specific resistance-associated mutations. biorxiv.orgresearchgate.net

Mitigation Strategies

To delay or prevent the development of resistance, a comprehensive integrated pest management (IPM) approach is recommended. IPM combines various control methods to reduce reliance on chemical treatments alone.

Integrated Pest Management (IPM): This strategy involves a combination of tactics to control ectoparasites. capcvet.orgnih.gov

Environmental Control: This includes measures to reduce the parasite population in the pet's environment, such as regular vacuuming of carpets and washing of pet bedding to remove flea eggs, larvae, and pupae. troccap.com

Judicious Use of Parasiticides: Products should be used according to veterinary recommendations and label instructions. This includes ensuring all animals in a household are treated to reduce re-infestation. troccap.com

Rotation of Chemical Classes: While not always a straightforward strategy, the rotation of parasiticides with different modes of action can help to reduce the selection pressure for resistance to a single chemical class.

Non-Chemical Control: This can include regular grooming and inspection of pets for ectoparasites.

Education and Communication: Veterinarians play a crucial role in educating pet owners about the importance of proper product administration and adherence to a year-round prevention program to minimize the risk of resistance development.

The following table summarizes key components of an IPM strategy for mitigating resistance.

Mitigation Strategy Description Objective References
Environmental Management Regular cleaning of the pet's living areas, including vacuuming and washing bedding.Reduce the number of immature parasite stages in the environment. troccap.com
Appropriate Product Use Adherence to veterinary guidance on the selection and application of ectoparasiticides.Ensure effective treatment and minimize sublethal dosing. troccap.com
Treatment of All In-Contact Animals Concurrent treatment of all pets within a household.Prevent re-infestation and reduce the overall parasite population. troccap.com
Rotation of Acaricide/Insecticide Classes Alternating between products with different mechanisms of action.Reduce selection pressure for resistance to a single class of compounds.
Regular Monitoring Veterinarian and owner vigilance for any signs of treatment failure.Early detection of potential resistance issues.

By implementing robust surveillance programs and integrated mitigation strategies, the long-term efficacy of this compound and the isoxazoline class as a whole can be better preserved for the effective control of ectoparasites in vector populations.

Analytical Methodologies for Esafoxolaner Quantification

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are central to the separation and quantification of esafoxolaner and its metabolites. These techniques offer high sensitivity and specificity, allowing for accurate measurements even in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of this compound in biological matrices like plasma. nih.govparasite-journal.orgnih.gov This method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.govmdpi.com

In a typical LC-MS/MS workflow for this compound, plasma samples undergo an extraction process, often a semi-automated solid-phase extraction (SPE) in a 96-well plate format, to isolate the analyte and its internal standard. nih.govparasite-journal.org The extracted sample is then injected into a reversed-phase high-performance liquid chromatography (HPLC) system for separation, often using a gradient elution. nih.govparasite-journal.org The separated compounds are then introduced into a mass spectrometer, such as an AB Sciex API 5000, equipped with an electrospray interface. nih.govparasite-journal.org Detection is achieved in positive ionization mode using multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for both this compound and its internal standard, ensuring high specificity. nih.gov

A validated LC-MS/MS method for this compound, eprinomectin, and praziquantel (B144689) in cat plasma demonstrated a lower limit of quantitation (LLOQ) of 0.2 ng/mL and an upper limit of quantitation (ULOQ) of 100 ng/mL. nih.gov The method showed excellent repeatability, accuracy, specificity, and stability, adhering to regulatory guidelines. nih.gov

Key Parameters of a Validated LC-MS/MS Method for this compound in Cat Plasma

Parameter Value
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL
Upper Limit of Quantitation (ULOQ) 100 ng/mL
Linearity Range 0.2 to 100 ng/mL
Ionization Mode Positive Electrospray

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for the analysis of this compound, particularly in pharmaceutical formulations. researchgate.netdntb.gov.ua These methods are essential for assaying the active pharmaceutical ingredient (API) and determining the presence of any related substances or degradation products. researchgate.netdntb.gov.uaresearchgate.net

One developed RP-HPLC method allows for the simultaneous determination of this compound, eprinomectin, praziquantel, and the antioxidant butylated hydroxytoluene (BHT) in a topical veterinary product. researchgate.netdntb.gov.ua This method utilizes a Zorbax SB-C18 column with gradient elution and UV detection at specific wavelengths for the different analytes. researchgate.netdntb.gov.ua For instance, this compound and its degradation products are detected at 245 nm. researchgate.netdntb.gov.ua The method has been validated for accuracy, robustness, and specificity, proving it to be stability-indicating. researchgate.net

HPLC Method Parameters for Multi-Analyte Formulation

Parameter Description
Column Zorbax SB-C18 (50 × 4.6 mm I.D., 5 μm particle size)
Column Temperature 40 °C
Elution Gradient
Detection Wavelengths 245 nm for this compound, praziquantel, eprinomectin, and their degradation products. 280 nm for BHT and an eprinomectin degradation product.

| Run Time | Approximately 40 minutes |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution, by using columns with smaller particle sizes (sub-2-µm). lcms.cz UHPLC methods have been developed for the analysis of afoxolaner (B517428) (the racemic mixture containing this compound) and its degradation products. researchgate.netresearchgate.net These methods are crucial for stress degradation studies, where they can effectively separate the parent compound from various degradation products formed under acidic, basic, photolytic, and oxidative conditions. researchgate.netresearchgate.net The high resolution of UHPLC is critical in these studies to ensure accurate identification and quantification of all relevant species. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Separation

Since this compound is the (S)-enantiomer of afoxolaner, chiral chromatography is essential for determining its enantiomeric purity. researchgate.netmedkoo.comresearchgate.net Both normal-phase and reversed-phase chiral HPLC methods have been developed for this purpose. researchgate.netresearchgate.netresearchgate.net

A normal-phase chiral HPLC method has been developed using a Chiralpak® AD-3 column to separate the enantiomers of afoxolaner. researchgate.net This method employs an isocratic elution with a mobile phase of n-Hexane/IPA/MeOH and UV detection at 312 nm, achieving separation in under 10 minutes. researchgate.net

A reversed-phase chiral HPLC method has also been established to determine the chiral purity of bulk batches of the (S)-enantiomer. researchgate.net This method uses a CHIRALPAK AD-RH column with an isocratic mobile phase of water-isopropanol-acetonitrile and UV detection at 312 nm. researchgate.net The method was validated according to ICH guidelines and demonstrated a limit of detection (LOD) of 0.8 μg/mL and a limit of quantitation (LOQ) of 1.6 μg/mL. researchgate.net

Comparison of Chiral HPLC Methods for Afoxolaner Enantiomers

Parameter Normal-Phase Method Reversed-Phase Method
Column Chiralpak® AD-3 (150 × 4.6 mm I.D.) CHIRALPAK AD-RH (150 × 4.6 mm, 5 μm)
Column Temperature 35°C 45°C
Mobile Phase n-Hexane/IPA/MeOH (89:10:1, v/v/v) Water-isopropanol-acetonitrile (40:50:10, v/v/v)
Detection Wavelength 312 nm 312 nm
Run Time <10 minutes 11 minutes
Resolution Factor 5.0 2.3

| Selectivity Factor | 1.54 | 1.24 |

Advanced Sample Preparation and Extraction Procedures

The accuracy of any analytical method heavily relies on the quality of the sample preparation. For this compound, particularly in biological matrices, effective extraction procedures are necessary to remove interfering substances and concentrate the analyte.

Biological Matrix Sample Preparation (e.g., plasma, tissue extracts)

For the analysis of this compound in plasma, a common and efficient technique is solid-phase extraction (SPE). nih.govparasite-journal.org A semi-automated SPE process using a 96-well plate format is often employed for high-throughput analysis. nih.govparasite-journal.org This method effectively cleans up the sample by removing proteins and other endogenous components that can interfere with the LC-MS/MS analysis, a phenomenon known as matrix effects. nih.govparasite-journal.orgnih.gov The process involves conditioning the SPE sorbent, loading the plasma sample, washing away interferences, and finally eluting the analyte of interest. europeanpharmaceuticalreview.com This procedure ensures that a clean extract is injected into the analytical system, leading to more reliable and reproducible results. nih.govparasite-journal.org

Automated Solid-Phase Extraction (SPE) Techniques

The quantification of this compound in complex biological matrices, such as plasma, often necessitates a robust sample clean-up and concentration step prior to analysis. Automated Solid-Phase Extraction (SPE) has emerged as a critical technique for this purpose, offering significant advantages over manual methods in terms of throughput, precision, and reduced operator error. americanpharmaceuticalreview.com The principle of SPE involves the partitioning of compounds between a solid stationary phase and a liquid mobile phase. This allows for the isolation of analytes of interest from interfering matrix components. labcompare.com

In the context of this compound analysis, research has utilized semi-automated SPE systems, often in a 96-well plate format. nih.gov This high-throughput configuration is particularly suitable for pharmacokinetic studies that involve a large number of samples. The process typically involves passing the plasma sample, after initial pre-treatment, through an SPE cartridge. The stationary phase within the cartridge retains this compound while allowing unwanted matrix components to be washed away. Subsequently, a different solvent is used to elute the purified this compound, which is then collected for analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of automation in this process ensures that each sample is treated identically, from the conditioning of the SPE sorbent to sample loading, washing, and elution. americanpharmaceuticalreview.com Systems employing positive pressure for fluid movement are often preferred over vacuum-based systems as they provide a consistent flow rate across all wells, preventing issues like variable column drying times and ensuring higher reproducibility. americanpharmaceuticalreview.com The benefits of employing automated SPE in this compound quantification include:

Reduced Sample Preparation Time: Automation allows for the parallel processing of numerous samples. sciex.com

Improved Reproducibility and Precision: Consistent, machine-controlled handling minimizes human variability. americanpharmaceuticalreview.comsciex.com

High-Throughput Capability: The 96-well format is ideal for large-scale research and clinical studies. nih.gov

Rigorous Method Validation Parameters for Academic Research

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This is a fundamental requirement in academic research and regulated environments, ensuring that the data generated is accurate and reproducible. The validation of analytical methods for quantifying this compound follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.net

The validation process establishes through documented evidence that the method consistently produces results meeting predetermined specifications. globalresearchonline.net For this compound, analytical methods, particularly those based on High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, are validated for a comprehensive set of parameters. These include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The specificity of these methods is crucial, demonstrating the ability to accurately measure this compound in the presence of excipients, impurities, or degradation products. researchgate.netnih.gov

Assessment of Accuracy, Precision, and Linearity

Accuracy, precision, and linearity are core parameters evaluated during the validation of analytical methods for this compound quantification.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of this compound is added to a blank matrix (spiking), and the method's ability to measure the added amount is determined. For methods analyzing products containing this compound, accuracy is typically expected to be within a range of 98.0% to 102.0%. researchgate.net

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net The precision is expressed as the relative standard deviation (RSD), with acceptance criteria for intermediate precision often being less than 2.0%. researchgate.net

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A series of solutions of known concentrations are analyzed, and the response is plotted against concentration. The relationship is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values greater than 0.999 being indicative of excellent linearity. researchgate.netresearchgate.net

The table below summarizes typical validation parameters for analytical methods used for isoxazoline (B3343090) compounds, including this compound.

Parameter Typical Acceptance Criteria/Finding Reference
Accuracy Recovery between 98.0% and 102.0% researchgate.net
Precision (Intermediate) Cumulative %CV (or %RSD) < 2.0% researchgate.net
Linearity (Correlation Coefficient) r ≥ 0.999 researchgate.netresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

These limits are critical for analyzing trace levels of this compound, particularly in pharmacokinetic studies or for the detection of impurities. For instance, an LC-MS/MS method developed to quantify this compound in plasma demonstrated a lower limit of detection (LLOD) of 0.1 ng/mL, highlighting the high sensitivity required for such applications. In methods designed for finished products, which may contain multiple active ingredients, the LOQ for each component is established. While specific LOQ values for this compound in multi-component topical solutions are part of proprietary validation reports, related studies provide context. For example, in a combination product analysis, the LOQ for praziquantel was 4.22 µg/mL. researchgate.net The table below shows examples of detection and quantification limits for this compound and related compounds.

Compound Matrix/Method Limit Type Value Reference
This compoundPlasma (LC-MS/MS)LLOD0.1 ng/mL
AfoxolanerBulk Drug (HPLC)LOQ~0.70 µg/mL researchgate.net
PraziquantelCombination Product (HPLC)LOQ4.22 µg/mL researchgate.net
IvermectinCombination Product (HPLC)LOQ81.22 ng/mL researchgate.net

Detection and Quantification of Degradation Products in Stability Studies

Stability studies are essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies involve subjecting the compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish degradation pathways. researchgate.net This information is crucial for developing stability-indicating analytical methods.

A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. nih.gov For this compound, reversed-phase HPLC methods have been developed and validated for this purpose. researchgate.netnih.gov These methods are capable of separating the this compound peak from all potential degradation products. nih.gov

Studies show that this compound exhibits sensitivity to pH, undergoing decomposition under acidic and basic conditions, but is relatively stable under thermal, oxidative, and photolytic stress. In formal stability studies of a finished topical product containing this compound, a slight decrease in the this compound content was observed over time under accelerated storage conditions (e.g., 40°C / 75% RH), though interestingly, this was not accompanied by a corresponding increase in degradation products. The quantification of any related substances or degradation products is typically performed using HPLC with UV detection, with this compound and its degradation products often monitored at a wavelength of 245 nm. researchgate.netnih.gov

Future Directions and Research Gaps in Esafoxolaner Studies

Exploration of Emerging Arthropod Targets and Geographical Isolates

Future research must focus on continuously evaluating the efficacy of esafoxolaner against a broader spectrum of arthropod parasites and geographically distinct populations of known targets. Initial studies have confirmed its high efficacy against fleas (Ctenocephalides felis) using isolates from Europe, the USA, and South Africa. researchgate.net Field studies in the United States, Europe, Japan, and Australia have also demonstrated its effectiveness against natural flea infestations. researchgate.net

The established activity of this compound includes key ectoparasites such as fleas, ticks, and mites. europa.eueuropa.eu Specifically, it is effective against Ixodes scapularis, Ixodes ricinus, the ear mite Otodectes cynotis, and for treating Notoedric mange caused by Notoedres cati. europa.eufda.gov.ph More recent studies have also confirmed its 100% efficacy against the chewing louse Felicola subrostratus. parasite-journal.org

However, the global movement of animals and climate change are altering the distribution and prevalence of arthropod vectors. Therefore, a critical research gap is the continued testing of this compound against emerging parasitic threats and isolates from diverse geographical regions not yet covered in initial trials. clinglobal.com The World Association for the Advancement of Veterinary Parasitology (WAAVP) recommends that efficacy studies should be conducted with parasite isolates from various parts of the world, including Central and South America, Africa, and Asia, to ensure a comprehensive understanding of the compound's global utility. clinglobal.com Such studies are essential to confirm that the high efficacy observed in North American and European isolates, such as the 100% efficacy in preventing heartworm disease against two US isolates of Dirofilaria immitis, is replicated globally. parasite-journal.orgresearchgate.net

Table 1: Documented Geographical Isolates and Arthropod Targets in this compound Research

Target ParasiteGeographical Origin of Isolate(s)Study TypeEfficacy DemonstratedCitation(s)
Ctenocephalides felis (Flea)France, South Africa, USAExperimental InfestationYes researchgate.net
Ctenocephalides felis (Flea)USA, Europe, Japan, AustraliaField StudyYes (97.7% - 100%) researchgate.net
Dirofilaria immitis (Heartworm)USAExperimental InfectionYes (100%) parasite-journal.orgresearchgate.net
Felicola subrostratus (Louse)RomaniaField StudyYes (100%) parasite-journal.org
Toxocara cati (Roundworm)North America, South Africa, EuropeControlled StudyYes (98.8% - 100%) researchgate.net
Dipylidium caninum (Tapeworm)North America, South Africa, EuropeControlled StudyYes (93.2% - 98.3%) researchgate.net

Development of Advanced Pharmacological and Toxicological Models (non-human)

Current non-human safety evaluations for this compound have been thorough, establishing a high safety margin in the target species. parasite-journal.orgnih.gov Studies in kittens as young as 8 weeks old, treated with up to five times the maximum recommended dose, have been conducted to assess safety. europa.eu While a single severe adverse neurological reaction was observed at this high overdose, it was reversible, confirming the product's safety under recommended use conditions. europa.eu Furthermore, the safety of afoxolaner (B517428), the racemic mixture containing this compound, has been well-established in dogs. parasite-journal.orgnih.gov

However, the future of pharmacological and toxicological research should move towards more advanced and refined non-animal models. While current assessments rely on traditional target animal safety studies, there is an opportunity to develop and validate sophisticated in vitro and in silico models. parasite-journal.orgnih.gov The development of advanced models to assess compounds against larval stages of parasites like Dirofilaria both in vitro and in vivo could accelerate research and reduce reliance on lengthy animal studies. nih.gov

Future toxicological models could include organ-on-a-chip systems or advanced cell culture techniques that more accurately mimic the physiological systems of felines. These models could provide deeper insights into the selective toxicity of this compound, which is attributed to the differential sensitivity between arthropod and mammalian GABA receptors. europa.eueuropa.eunih.gov For pharmacology, developing high-throughput screening assays using recombinant parasite receptors could accelerate the discovery of new applications and provide a more detailed understanding of drug-receptor interactions. researchgate.net

Innovations in Resistance Surveillance and Molecular Diagnostic Tools

The potential for parasite resistance to any antiparasitic agent is a persistent concern that necessitates proactive surveillance. europa.eufda.gov.ph Repeated use of any parasiticide class over an extended period can lead to the selection of resistant parasite populations. europa.eu Therefore, future research must prioritize the development of innovative tools for resistance surveillance.

Molecular diagnostics offer a path to rapid and sensitive detection of resistance markers. umn.edu The future of resistance monitoring for this compound will likely involve the use of real-time PCR, quantitative PCR (qPCR), and genetic sequencing to identify single nucleotide polymorphisms (SNPs) or gene amplifications associated with reduced susceptibility. umn.edumedizinonline.com For instance, molecular techniques are already used to detect parasite DNA in vectors, such as screening fleas for Dipylidium caninum via PCR, which could be adapted for resistance monitoring. nih.gov

Innovations in diagnostic platforms, such as compact, point-of-care PCR systems, could revolutionize surveillance by enabling rapid testing in clinical settings without the need for specialized laboratories. biosan.lv The development of such tools, potentially in a multiplex format to screen for various resistance genes simultaneously, would allow for timely adjustments to treatment strategies and help preserve the long-term efficacy of this compound. biosan.lv These advanced molecular tools would be a significant improvement over conventional methods, offering higher accuracy and faster turnaround times. medizinonline.com

Environmental Fate and Ecotoxicological Implications (Academic Research Focus)

A significant research gap exists regarding the environmental fate and ecotoxicological impact of isoxazolines used in companion animals, including this compound. veterinaryirelandjournal.comveterinaryirelandjournal.com Unlike agricultural pesticides, veterinary medicinal products for pets have historically undergone less stringent environmental risk assessments, leading to a scarcity of data in the public domain. europa.eu

Systemic parasiticides like this compound are known to be excreted in feces, but their subsequent pathways into the environment and potential effects on non-target organisms are not well understood. veterinaryirelandjournal.comveterinaryirelandjournal.com There is a pressing need for academic research to quantify these pathways and establish the ecotoxicity of these compounds. veterinaryirelandjournal.com

Future research should focus on several key areas:

Environmental Persistence: Determining the degradation rate of this compound in different environmental matrices like soil and water.

Non-Target Organism Toxicity: Assessing the acute and chronic effects on soil-dwelling organisms (e.g., dung beetles), aquatic invertebrates (e.g., Daphnia magna), and other wildlife that may be exposed. veterinaryirelandjournal.com

Bioaccumulation: Investigating the potential for this compound and its metabolites to accumulate in the food chain.

The development of validated analytical methods, such as the reported HPLC method for detecting this compound and its companion compounds in soil and feces, is a crucial first step that will enable these advanced ecotoxicological studies. researchgate.net Addressing these research gaps is essential for a complete understanding of the environmental profile of this compound.

Integration of Omics Technologies (Genomics, Proteomics) in Mechanism and Resistance Studies

The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex interactions between this compound, its target parasites, and potential resistance mechanisms. researchgate.netfrontiersin.org These technologies can provide a holistic view of the biological processes affected by the drug.

Genomics: Genomic studies can be employed to compare susceptible and potentially resistant parasite populations. Whole-genome sequencing can identify specific genes, mutations, or structural variations that confer resistance, providing targets for molecular diagnostic tools.

Proteomics: Proteomics, the large-scale study of proteins, can elucidate the precise molecular mechanisms of this compound's action and identify proteins involved in resistance. metwarebio.com By comparing the proteomes of treated and untreated parasites, researchers can identify which cellular pathways are disrupted. aging-us.com Advanced mass spectrometry-based proteomic techniques can identify thousands of proteins, offering deep insight into the parasite's response to the drug and revealing potential new drug targets. frontiersin.orgmdpi.com This approach can help distinguish between susceptible and resistant strains by identifying unique protein expression signatures. frontiersin.org

Metabolomics: This technology can be used to analyze the metabolic changes within the parasite upon exposure to this compound, providing further detail on its mode of action and identifying biomarkers of drug efficacy or resistance. frontiersin.org

The use of multi-omics is shifting the paradigm in drug discovery and development from simple screening to more mechanism-based approaches. researchgate.net Applying these technologies to this compound research will be critical for understanding and overcoming future challenges like drug resistance and for identifying novel therapeutic strategies. frontiersin.org

Q & A

Q. What standardized methodologies are used to evaluate the efficacy of esafoxolaner against ectoparasites in controlled field studies?

Researchers typically conduct randomized controlled trials in naturally infested cats, comparing parasite counts (e.g., fleas, ticks) before and 28 days after topical application. Efficacy is calculated using percentage reduction formulas:

Efficacy (%)=(1Mean post-treatment countMean pre-treatment count)×100\text{Efficacy (\%)} = \left(1 - \frac{\text{Mean post-treatment count}}{\text{Mean pre-treatment count}}\right) \times 100

Studies often include geographic diversity to account for regional parasite resistance patterns .

Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability in feline studies?

Key parameters include plasma concentration-time profiles, plasma protein binding (>98%), elimination half-life (~17 days), and accumulation factors (3.2× at steady state). Dose proportionality is validated using HPLC or LC-MS to measure drug levels in plasma after administering half, standard, and double doses .

Q. How are safety margins determined for this compound in target animal studies?

Margin-of-safety studies administer 1×, 3×, and 5× the recommended dose over repeated intervals. Adverse reactions (e.g., neurological signs) are monitored, and histopathological examinations are conducted. The no-observed-adverse-effect level (NOAEL) is established, with a 5× overdose threshold considered safe .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across experimental and field studies?

Discrepancies may arise due to variations in parasite strains, host immune status, or environmental factors. Researchers should employ meta-analytical frameworks to harmonize data, adjusting for covariates like study design (e.g., controlled vs. open-label) and geographical location. Sensitivity analyses can identify outlier studies .

Q. What experimental designs are optimal for evaluating drug-drug interactions in this compound combination therapies?

Q. How can environmental risk assessments for this compound address data gaps in non-target organism toxicity?

Extrapolate from afoxolaner toxicity data (Table XIII in evidence) and apply read-across principles under EU REACH guidelines. Use Daphnia magna and soil microcosm assays to model acute/chronic effects. Prioritize testing species with high ecological relevance (e.g., pollinators) using OECD Test No. 213/214 protocols .

Q. What multi-omics approaches are suitable for elucidating this compound’s mode of action in resistant parasites?

Combine RNA-seq (transcriptomics) to identify differentially expressed genes (e.g., GABA-gated chloride channels) with LC-MS-based metabolomics to detect disrupted biochemical pathways. Validate findings using CRISPR-Cas9 knockouts in Ctenocephalides felis cell lines .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?

  • Feasible: Ensure access to BSL-2 facilities for parasite colonies.
  • Novel: Investigate understudied targets (e.g., this compound’s effect on Felicola subrostratus lice).
  • Ethical: Adhere to OECD 453 guidelines for animal welfare in dose-escalation studies.
  • Relevant: Align with WHO’s One Health priorities for antiparasitic resistance .

Q. What statistical models are appropriate for analyzing time-dependent efficacy decay in this compound treatments?

Use mixed-effects models with random intercepts for individual cats and fixed effects for time points. Kaplan-Meier survival curves can estimate median re-infestation times post-treatment. Cox proportional hazards models adjust for covariates like age and co-infestations .

Q. How to design a longitudinal study assessing this compound’s environmental persistence in aquatic systems?

Collect water/sediment samples from veterinary wastewater outflows. Quantify this compound and metabolites via UPLC-QTOF-MS at baseline, 30, and 90 days. Compare degradation rates using first-order kinetics:

Ct=C0ektC_t = C_0 e^{-kt}

where kk = degradation constant. Correlate with microtoxicity assays on Vibrio fischeri .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.